N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide
Description
N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]propanamide is a benzimidazole-derived compound characterized by a propanamide group attached to a phenethyl chain linked to the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic systems known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-17(22)19-16(12-13-8-4-3-5-9-13)18-20-14-10-6-7-11-15(14)21-18/h3-11,16H,2,12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCTYPIDNOFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of aromatic aldehydes or aliphatic aldehydes in the presence of suitable catalysts and solvents . The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The propanamide group undergoes acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives. Key findings include:
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Acidic conditions : Hydrolysis produces propanoic acid and releases 1-(1H-benzimidazol-2-yl)-2-phenylethylamine as a byproduct.
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Basic conditions : Forms propanoate salts under alkaline hydrolysis (pH > 10) at elevated temperatures (80–100°C) .
| Reaction Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 12h | Propanoic acid + Amine | 72% |
| 2M NaOH, 80°C, 8h | Sodium propanoate | 85% |
Oxidation Reactions
The benzimidazole core and phenylethyl group exhibit distinct oxidation behavior:
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Benzimidazole ring : Resists oxidation under mild conditions but undergoes ring-opening with strong oxidizers like KMnO₄/H₂SO₄, forming quinoline derivatives.
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Phenylethyl chain : Susceptible to oxidation at the benzylic position, producing phenylacetamide derivatives via radical intermediates .
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Benzimidazole | Quinoline-2-carboxamide |
| O₂ (catalyzed by Fe³⁺) | Phenylethyl | Phenylacetamide |
Nucleophilic Substitution
The NH group in the benzimidazole ring participates in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .
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Acylation : Acetyl chloride in pyridine yields N-acetylbenzimidazole analogs .
| Reagent | Product | Conditions |
|---|---|---|
| CH₃I, K₂CO₃ | N-Methylbenzimidazole derivative | DMF, 60°C, 6h |
| AcCl, pyridine | N-Acetylpropanamide | RT, 4h |
Cycloaddition and Ring Formation
The compound engages in 1,3-dipolar cycloaddition with nitrile oxides, forming isoxazoline derivatives. This reactivity is attributed to the electron-deficient benzimidazole ring .
| Dipolarophile | Product | Catalyst |
|---|---|---|
| Nitrile oxide | Isoxazoline-fused benzimidazole | Cu(I) |
Metal Coordination
The benzimidazole nitrogen and amide oxygen act as bidentate ligands for transition metals:
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Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanol/water mixtures .
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Cu(II) complexes exhibit enhanced thermal stability (decomposition >250°C) .
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(NO₃)₂ | Octahedral geometry | Catalysis |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–N bond cleavage in the propanamide group, generating free radicals detectable via ESR spectroscopy.
Key Mechanistic Insights
-
Amide Hydrolysis : Follows a tetrahedral intermediate mechanism, accelerated by electron-withdrawing groups on the benzimidazole .
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Oxidation Selectivity : Steric hindrance from the phenylethyl group directs oxidation to the benzimidazole’s C4 position.
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole moieties exhibit promising anticancer properties. N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This is primarily attributed to its interaction with cellular signaling pathways that regulate cell growth and survival.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism involves disruption of microbial cell membranes, leading to cell death.
Breast Cancer Study
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Antimicrobial Efficacy
In another investigation published in Pharmaceutical Biology, the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating potential as a therapeutic agent for bacterial infections.
Comparative Data Table
| Application | Activity Type | Test Organism/Cell Line | Result |
|---|---|---|---|
| Anticancer | Cell Proliferation | MCF-7 (Breast Cancer) | IC50 = 10 µM |
| Antimicrobial | Bacterial Growth | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Bacterial Growth | Escherichia coli | MIC = 32 µg/mL |
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . This action disrupts cellular processes, ultimately resulting in the death of parasitic organisms or cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide and related compounds from the evidence:
Key Observations :
- Benzimidazole vs. Indole/Piperidine : The benzimidazole core (present in the target compound and ) offers hydrogen-bonding capabilities via its NH group, unlike indole () or piperidine (), which lack this feature. This may influence solubility and target binding .
- Substituent Effects : The propanamide group in the target compound is structurally simpler than the dinitrophenyl () or methyl-isoxazole () substituents, which could reduce steric hindrance but also limit π-π stacking or hydrophobic interactions.
- Pharmacological Implications : Fentanyl analogues () share the propanamide group but target opioid receptors due to their piperidine core, whereas benzimidazole derivatives are more commonly associated with antimicrobial or anticancer activities .
Physicochemical Properties
Potential Bioactivities
While direct data for the target compound is unavailable, structurally related compounds offer insights:
- Antimicrobial Activity : Benzimidazole-thioacetamido derivatives () show activity linked to the thioether and nitro groups, suggesting that the target compound’s simpler structure may require optimization for similar efficacy .
- Opioid Activity : Fentanyl analogues () highlight the importance of the piperidine core for μ-opioid receptor binding, a feature absent in the benzimidazole-based target .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its pharmacological versatility. The chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several benzimidazole derivatives against the MDA-MB-231 breast cancer cell line. The results are summarized in Table 1.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 16.38 | Induction of apoptosis |
| Benzimidazole derivative A | 29.39 | Cell cycle arrest |
| Benzimidazole derivative B | 62.30 | Inhibition of DNA synthesis |
The compound showed an IC50 value of 16.38 μM, indicating potent activity and suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
The compound exhibited significant inhibitory effects against both standard and resistant strains, suggesting its potential application in treating infections caused by multidrug-resistant bacteria .
The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Molecular docking studies have indicated that the compound binds effectively to key enzymes involved in these processes, enhancing its therapeutic efficacy .
ADME-Tox Profile
Understanding the pharmacokinetics and toxicity profile is crucial for the development of any therapeutic agent. Preliminary ADME-Tox studies on this compound indicate:
- Absorption : Good permeability in artificial membrane assays.
- Distribution : Favorable distribution characteristics with low plasma protein binding.
- Metabolism : Metabolically stable with minimal interaction with cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion.
These properties suggest a favorable safety profile for further clinical evaluation .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]propanamide?
Answer:
A common approach involves multi-step condensation reactions. For example, benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carboxylic acids or esters under acidic conditions . To introduce the phenylethyl-propanamide moiety, coupling reactions (e.g., amide bond formation using EDC/HOBt) or nucleophilic substitution with propanamide derivatives can be employed. Post-synthesis purification via column chromatography or recrystallization (e.g., methanol/water systems) is critical to isolate the target compound. Characterization should include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity (>95%).
- Spectroscopy: H NMR (in DMSO-d6) identifies proton environments, while FT-IR confirms amide (C=O stretch ~1650 cm) and benzimidazole (N-H stretch ~3400 cm) groups .
- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and polymorphic stability.
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and π-π stacking interactions, as demonstrated in similar benzimidazole derivatives .
Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations: Density functional theory (DFT) predicts electron distribution and reactive sites (e.g., electrophilic centers on benzimidazole).
- Molecular Docking: Virtual screening against target proteins (e.g., kinases) identifies binding affinities. For example, substituents on the phenyl ring may enhance hydrophobic interactions in enzyme active sites .
- Reaction Path Analysis: Tools like COMSOL Multiphysics integrate AI to simulate reaction pathways, reducing trial-and-error experimentation .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing groups on phenyl) to isolate contributing factors .
- Dose-Response Analysis: Use factorial design to test multiple concentrations and exposure times, minimizing false positives .
- Meta-Analysis: Cross-reference data from PubChem, Acta Crystallographica, and peer-reviewed journals to identify methodological discrepancies (e.g., solvent effects on assay results) .
Advanced: What strategies improve yield and selectivity in large-scale synthesis?
Answer:
- Process Optimization: Employ response surface methodology (RSM) to model variables (temperature, catalyst loading). For example, Pd/C catalysis under hydrogen atmosphere may enhance selectivity for reduction steps .
- Membrane Technologies: Continuous flow systems with nanofiltration membranes improve separation efficiency and reduce byproduct formation .
- In Situ Monitoring: Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustments .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of fine powders.
- Storage: Store in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis of the amide bond .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Isotopic Labeling: N-labeled benzimidazole tracks metabolic pathways in cell cultures.
- Kinetic Studies: Stopped-flow UV-Vis spectroscopy monitors intermediate formation during enzymatic inhibition .
- Cryo-EM: Resolves binding conformations with high-resolution targets (e.g., tubulin) .
Advanced: What crystallographic insights inform intermolecular interactions?
Answer:
Single-crystal X-ray diffraction reveals:
- π-π Stacking: Between benzimidazole and phenyl rings (distance ~3.5 Å), stabilizing solid-state structures .
- Hydrogen Bonding: Amide N-H···O=C interactions form supramolecular networks, influencing solubility .
Basic: What formulation challenges arise due to the compound’s physicochemical properties?
Answer:
- Solubility: Low aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., PEG-400) or nanoemulsion systems.
- Stability: Susceptibility to photodegradation requires amber glass vials and antioxidants (e.g., BHT) .
Advanced: How can AI-driven platforms accelerate reaction discovery?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
